
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of 5-methoxy-2-methylphenol to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-methyl-4-nitrobenzaldehyde, while reduction of the nitro group can yield 5-methoxy-2-methyl-4-aminophenylmethanamine.
科学的研究の応用
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (4-Methoxy-2-nitrophenyl)methanamine
- (2-Methoxy-5-nitrophenyl)methanamine
- (4-Methyl-2-nitroaniline)
Uniqueness
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
(5-methoxy-2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,5,10H2,1-2H3 |
InChIキー |
ZXEAARYIIWSRTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CN)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


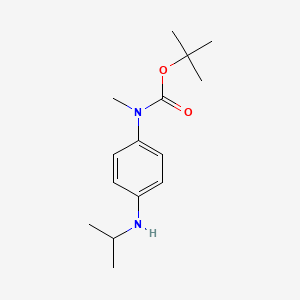
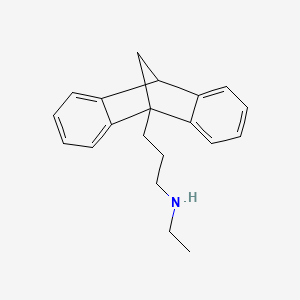
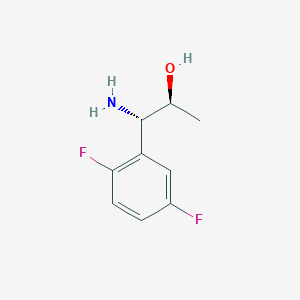
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)

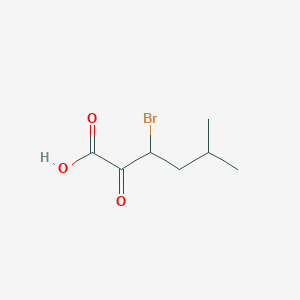
![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
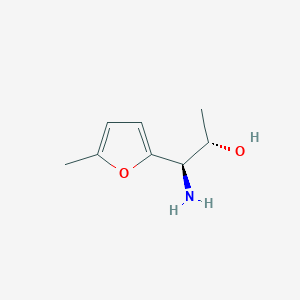
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)
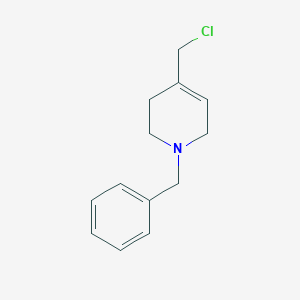
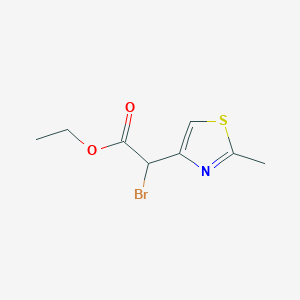
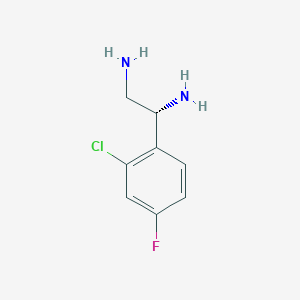
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)
